Desthiobenzylpenicillin
Description
Historical Perspectives on its Role in Penicillin Structure Elucidation and Early Synthetic Efforts
The quest to determine the chemical structure of penicillin in the 1940s was a monumental undertaking involving numerous research groups in the UK and the US. nobelprize.org A crucial piece of this puzzle was provided by the study of penicillin's degradation products. One key reaction was the desulfurization of benzylpenicillin using Raney nickel, which yielded desthiobenzylpenicillin. annualreviews.org This process, carried out under mild conditions, was instrumental in confirming the β-lactam structure of penicillin, as it was unlikely to have caused a rearrangement of the core molecular framework. annualreviews.org
The formation of this compound helped to solidify the understanding of how the different components of the penicillin molecule were connected. nobelprize.org Early degradation studies had identified key building blocks, but the arrangement of these components remained a subject of intense debate. The successful conversion of benzylpenicillin to this compound provided strong evidence for the thiazolidine-β-lactam ring system. nobelprize.organnualreviews.org
Furthermore, this compound featured in early attempts at the total synthesis of penicillin. The work of chemists like John C. Sheehan and Vincent du Vigneaud, who were major figures in the field, involved synthetic strategies that targeted structures like this compound as key intermediates or reference compounds. dntb.gov.uacore.ac.uk The comparison of synthetic this compound with the material derived from the degradation of natural penicillin was a critical step in verifying synthetic pathways and confirming the proposed structure. nobelprize.orgcambridge.org The immense collaborative effort during World War II to synthesize penicillin saw extensive investigation into degradation products like this compound to guide the synthetic approaches. nobelprize.orgcambridge.org
Table 1: Key Historical Contributions to Penicillin Structure Elucidation
| Researcher/Group | Contribution | Year(s) | Reference(s) |
|---|---|---|---|
| E. P. Abraham & E. Chain | Initial chemical work and isolation of degradation products. | Early 1940s | nobelprize.orgacpjournals.org |
| V. du Vigneaud | Degradation studies and work on synthetic analogs. | 1940s | nobelprize.organnualreviews.orgcore.ac.uk |
| R. Robinson & W. Baker | Collaboration on the penicillin structure. | Early 1940s | nobelprize.org |
| J. C. Sheehan | First total synthesis of penicillin V. | 1957 | dntb.gov.uacore.ac.uk |
Significance as a Biosynthetic Intermediate in β-Lactam Pathways
The biosynthesis of penicillin is a complex enzymatic process that begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.govuniprot.orgbiotechnologynotes.com This initial step is catalyzed by a large non-ribosomal peptide synthetase (NRPS) called ACV synthetase (ACVS), resulting in the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV). nih.govwikipedia.orgplos.org
The next crucial step is the oxidative cyclization of LLD-ACV to form isopenicillin N, which possesses the characteristic bicyclic core of the penicillin family. biotechnologynotes.commicrobenotes.com This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase. wikipedia.orgnih.govnih.gov While this compound itself is not a direct intermediate in the main biosynthetic pathway to clinically used penicillins, its structural relationship to the core penicillin scaffold makes it a valuable subject for studying the enzymes involved. The understanding of the formation of the β-lactam and thiazolidine (B150603) rings in isopenicillin N is informed by the stability and reactivity of related structures like this compound. researchgate.netresearchgate.net
The final step in the biosynthesis of benzylpenicillin involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, a reaction catalyzed by isopenicillin N acyltransferase. uniprot.org The study of substrate specificity for these enzymes often involves analogs, and the principles learned from the broader family of β-lactam structures, including desthio-analogs, contribute to a fuller understanding of the biosynthetic machinery.
Table 2: Key Enzymes in Penicillin Biosynthesis
| Enzyme | Function | Precursor(s) | Product(s) | Reference(s) |
|---|---|---|---|---|
| ACV Synthetase (ACVS) | Condensation of three amino acids. | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (LLD-ACV) | nih.govuniprot.orgwikipedia.org |
| Isopenicillin N Synthase (IPNS) | Oxidative cyclization to form the bicyclic core. | LLD-ACV | Isopenicillin N | wikipedia.orgnih.govresearchgate.net |
Relevance in Enzymology and Mechanistic Studies
This compound has proven to be a particularly useful tool in the field of enzymology, especially for studying β-lactamases, the enzymes responsible for bacterial resistance to penicillin antibiotics. nih.gov Although it lacks significant antibiotic activity, this compound can act as a substrate for some β-lactamases. scispace.com Its hydrolysis by these enzymes is typically much slower than that of benzylpenicillin, allowing for detailed kinetic and mechanistic studies of the enzyme's active site and catalytic cycle.
The interaction of this compound with β-lactamases provides insights into enzyme-substrate recognition and the plasticity of the active site. By comparing the binding and hydrolysis of this compound with that of penicillin and other β-lactam compounds, researchers can probe the specific structural features that are critical for efficient catalysis. This information is invaluable for the design of novel β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics to overcome resistance. nih.govrsc.org
Furthermore, this compound and its analogs have been used in mechanistic studies of other enzymes in the β-lactam pathway, such as the penicillin-binding proteins (PBPs) which are the ultimate targets of these antibiotics. rsc.orgnih.gov The covalent modification of these enzymes by β-lactams is the basis of their inhibitory action. nih.gov Studying the interaction of structurally modified β-lactams like this compound can help to elucidate the precise molecular interactions required for binding and inhibition. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
4425-26-7 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[(3S)-2-oxo-3-[(2-phenylacetyl)amino]azetidin-1-yl]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)14(16(21)22)18-9-12(15(18)20)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,17,19)(H,21,22)/t12-,14+/m0/s1 |
InChI Key |
FZGPEVZHDQGHEP-GXTWGEPZSA-N |
SMILES |
CC(C)C(C(=O)O)N1CC(C1=O)NC(=O)CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N1C[C@@H](C1=O)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC(C1=O)NC(=O)CC2=CC=CC=C2 |
Other CAS No. |
4425-26-7 |
Synonyms |
desthiobenzylpenicillin desthiobenzylpenicillin, monosodium salt, (R-(R*,S*))-isomer dethiobenzylpenicillin |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Desthiobenzylpenicillin Formation
Precursors to Desthiobenzylpenicillin in β-Lactam Biosynthesis
The journey to this compound begins with the assembly of a fundamental building block, the L-α-Aminoadipyl-L-cysteinyl-D-valine (ACV) tripeptide. This initial substrate undergoes a series of transformations, leading to the formation of isopenicillin N, a critical downstream intermediate in the penicillin pathway.
L-α-Aminoadipyl-L-cysteinyl-D-valine (ACV) Tripeptide as the Initial Substrate
The biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics originates from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.net These amino acids are condensed to form the linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). news-medical.netnih.govoup.com This tripeptide serves as the first dedicated intermediate in this biosynthetic pathway. nih.govoup.com The formation of ACV is a nonribosomal process, meaning it is not synthesized by the ribosome, the typical cellular machinery for protein synthesis. nih.govoup.comrug.nl Instead, a large, multifunctional enzyme is responsible for its assembly. news-medical.netrug.nl This crucial first step is localized in the cytosol of the producing microorganisms, such as the fungus Penicillium chrysogenum. news-medical.netnih.gov
ACV Synthetase Activity and Mechanism of Tripeptide Formation
The condensation of the three precursor amino acids into the ACV tripeptide is catalyzed by the enzyme ACV synthetase (ACVS). news-medical.netnih.gov ACVS is a large, multifunctional enzyme that belongs to the nonribosomal peptide synthetase (NRPS) family. rug.nlwikipedia.org The synthesis of the tripeptide by ACVS is a multi-step process that requires ATP for the activation of each amino acid. wikipedia.orgacs.org
Isopenicillin N as a Downstream Intermediate in the Penicillin Pathway
Following its synthesis, the linear ACV tripeptide is converted into the bicyclic compound isopenicillin N (IPN). news-medical.net This reaction is a pivotal step in the biosynthesis of all penicillins and cephalosporins. wikipedia.org IPN itself possesses weak antibiotic activity and is the first bioactive intermediate in the pathway. news-medical.net From this branch point, the biosynthetic pathway can diverge in different microorganisms to produce a variety of β-lactam antibiotics. news-medical.netnih.gov In penicillin-producing fungi, the L-α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain to form other penicillins. news-medical.net
Enzymatic Conversion Mechanisms Leading to this compound
The transformation of the linear ACV tripeptide into the bicyclic penicillin nucleus is a remarkable feat of enzymatic catalysis. This section explores the key enzyme responsible for this transformation, isopenicillin N synthase, and the mechanistic details of the oxidative cyclization it performs.
Role of Isopenicillin N Synthase (IPNS) in Initial Penam (B1241934) Ring Formation and Oxidative Cyclization
The conversion of the linear ACV tripeptide to isopenicillin N is catalyzed by the enzyme isopenicillin N synthase (IPNS). wikipedia.orgnih.govuniprot.org This enzyme facilitates an oxidative cyclization reaction that forms the characteristic bicyclic core of penicillins, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. news-medical.net This remarkable transformation involves the removal of four hydrogen atoms from the ACV substrate and the formation of two new rings, all in a single enzymatic step. nih.gov IPNS is a non-heme iron-dependent oxygenase, utilizing molecular oxygen to drive this complex reaction. wikipedia.orgnih.govebi.ac.uk The reaction catalyzed by IPNS is a critical and irreversible step in the penicillin biosynthetic pathway. wikipedia.org
Mechanistic Insights into Iron-Dependent Oxygenases in Penicillin Biosynthesis
IPNS belongs to a broad family of non-heme iron-dependent oxygenases that catalyze a wide array of oxidative reactions in natural product biosynthesis. wikipedia.orgresearchgate.netresearchgate.net The active site of IPNS contains a ferrous iron (Fe(II)) ion that is essential for its catalytic activity. wikipedia.orgnih.gov This iron is coordinated by several amino acid residues within the enzyme, typically two histidines and one aspartate, which are crucial for the enzyme's function. wikipedia.org
Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of penicillins in filamentous fungi is a highly organized and compartmentalized process. nih.govam-online.orgmdpi.com This spatial separation of enzymatic reactions across different cellular organelles is crucial for the efficient production of the antibiotic. nih.govnih.gov The synthesis pathway is segregated between the cytosol and peroxisomes, which necessitates a sophisticated system for transporting precursors and intermediates across intracellular membranes. mdpi.comnih.gov
Cytosolic and Peroxisomal Compartmentalization of Key Enzymes in Fungi
Research has established that the enzymatic steps for penicillin biosynthesis are distinctly located in two main cellular compartments: the cytosol and the peroxisomes. mdpi.comcore.ac.ukscispace.com This compartmentalization is a key feature of the pathway in producing fungi like Penicillium chrysogenum and Aspergillus nidulans. mdpi.comnih.gov
The initial two steps of the pathway occur in the cytosol. am-online.orgnih.govrug.nl The first enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), is a large, multidomain enzyme that condenses the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.orgcore.ac.uknih.gov Immunoelectron microscopy and cell fractionation studies have confirmed that ACVS is a soluble, cytosolic protein. core.ac.ukfrontiersin.org The second enzyme, isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the ACV tripeptide to form the first bioactive intermediate, isopenicillin N (IPN), also resides in the cytosol. am-online.orgnih.govcore.ac.ukscispace.com The co-localization of ACVS and IPNS in the cytosol ensures that the unstable ACV tripeptide can be immediately converted to the more stable IPN. core.ac.uk
In contrast, the final steps of benzylpenicillin formation are confined to the peroxisomes. nih.govsci-hub.sefrontiersin.org These microbodies house the last two enzymes of the pathway. nih.gov The penultimate step involves the activation of the side-chain precursor, phenylacetic acid, which is catalyzed by phenylacetyl-CoA ligase (PCL). rug.nlfrontiersin.org The final enzyme, isopenicillin N acyltransferase (IAT), exchanges the L-α-aminoadipyl side chain of IPN for the activated phenylacetyl-CoA to form the final antibiotic product. nih.govsci-hub.sefrontiersin.org The localization of both PCL and IAT within peroxisomes has been confirmed through immunogold labeling and fluorescent protein tagging. rug.nlfrontiersin.org The presence of these enzymes within peroxisomes is critical for high-yield penicillin production, as strains with defective peroxisomes show significantly reduced antibiotic synthesis. rug.nlnih.govpjmonline.org The number of peroxisomes per cell has been shown to correlate with the rate of penicillin production. rug.nlfrontiersin.org
Table 1: Subcellular Localization of Key Biosynthetic Enzymes
| Enzyme | Abbreviation | Location | Function |
| δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine synthetase | ACVS | Cytosol core.ac.uk | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form ACV tripeptide. am-online.orgnih.gov |
| Isopenicillin N synthase | IPNS | Cytosol core.ac.uk | Catalyzes the oxidative cyclization of ACV to form isopenicillin N (IPN). scispace.comnih.gov |
| Phenylacetyl-CoA ligase | PCL | Peroxisome rug.nl | Activates the phenylacetic acid side-chain precursor to phenylacetyl-CoA. frontiersin.org |
| Isopenicillin N acyltransferase | IAT | Peroxisome sci-hub.se | Exchanges the L-α-aminoadipyl side chain of IPN with phenylacetyl-CoA to form benzylpenicillin. nih.govfrontiersin.org |
Transport of Intermediates across Intracellular Membranes
The primary intermediate that must be transported is isopenicillin N (IPN). nih.gov Synthesized in the cytosol by IPNS, IPN must be imported into the peroxisomal matrix to serve as the substrate for the final enzyme, IAT. nih.govresearchgate.net Research has identified a specific transporter, named PenM, which is responsible for this crucial step. mdpi.comnih.gov PenM is a member of the Major Facilitator Superfamily (MFS) of transporters and is located in the peroxisomal membrane. frontiersin.orgfrontiersin.orgnih.gov Studies involving the silencing or overexpression of the penM gene have demonstrated its direct role in penicillin production; reducing its expression leads to lower penicillin yields, while overexpression increases production. nih.gov This evidence strongly suggests that PenM facilitates the translocation of IPN from the cytosol into the peroxisome. frontiersin.orgnih.gov
In addition to the transport of IPN, the side-chain precursor, phenylacetic acid (PAA), must also be imported into the peroxisome to be activated by PCL. mdpi.comnih.gov Another MFS transporter, known as PaaT, has been identified in the peroxisomal membrane and is implicated in the transport of PAA into the organelle. mdpi.comfrontiersin.orgresearchgate.net The import of both IPN and PAA into the peroxisome creates the necessary substrate pool for the final synthesis of benzylpenicillin. researchgate.net Furthermore, the initial amino acid precursors for the pathway may be supplied from vacuolar stores, implying the existence of additional transport mechanisms across the vacuolar membrane to make them available in the cytosol. am-online.orgmdpi.comcore.ac.uk
Table 2: Transport of Key Biosynthetic Intermediates
| Intermediate / Precursor | Starting Compartment | Destination Compartment | Transporter Protein | Transporter Family |
| Isopenicillin N (IPN) | Cytosol nih.gov | Peroxisome nih.gov | PenM mdpi.comnih.gov | MFS nih.gov |
| Phenylacetic acid (PAA) | Cytosol nih.gov | Peroxisome nih.gov | PaaT mdpi.comfrontiersin.org | MFS mdpi.com |
| L-α-aminoadipic acid | Vacuole mdpi.com | Cytosol mdpi.com | PenV researchgate.net | Not Specified |
Chemical Synthesis and Derivatization Strategies for Desthiobenzylpenicillin
Chemical Routes for Desthiobenzylpenicillin Synthesis
The primary method for synthesizing this compound involves the removal of the sulfur atom from the parent penicillin molecule.
Desulfurization Reactions of Penicillins (e.g., Raney Nickel Method)
The conversion of benzylpenicillin (penicillin G) to this compound is most commonly achieved through desulfurization using Raney nickel. britannica.comorganicreactions.org This reaction was a pivotal step in the original determination of penicillin's structure. britannica.com The process involves treating benzylpenicillin with Raney nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. organicreactions.org
The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol (B145695) at ambient temperature. The Raney nickel catalyst, which contains adsorbed hydrogen, facilitates the cleavage of the carbon-sulfur bonds within the thiazolidine (B150603) ring of the penicillin molecule. organicreactions.org This hydrogenolysis reaction results in the formation of this compound and hydrogen sulfide. Early experiments demonstrated that this desulfurization could be completed within 24 hours. The product retains the critical β-lactam ring but loses the sulfur-containing heterocycle.
Modern synthetic approaches focus on optimizing reaction conditions to maximize yield and purity. Key parameters that are manipulated include catalyst loading, hydrogen pressure, temperature, and solvent choice. For instance, a Raney nickel loading of 10–20% by weight relative to the benzylpenicillin is often employed. While higher catalyst amounts can speed up the reaction, they also increase the risk of degrading the β-lactam ring.
| Parameter | Typical Condition | Rationale |
| Catalyst | Raney Nickel | Facilitates C-S bond cleavage. |
| Solvent | Methanol or Ethanol | Stabilizes intermediates and enhances catalyst activity. |
| Temperature | Ambient | Prevents thermal degradation of the β-lactam ring. |
| Catalyst Loading | 10-20% (w/w) | Balances reaction rate with product integrity. |
Stereochemical Considerations and Control in Synthetic Pathways
The stereochemistry of the penicillin molecule is crucial for its biological activity, and understanding the stereochemical outcome of synthetic transformations is paramount. The desulfurization of penicillins G and V using deuteriated Raney nickel has been studied to elucidate the mechanism and stereochemical course of the reaction. rsc.orgrsc.org
These studies have shown that the replacement of the sulfur atom by a deuterium (B1214612) atom at the C-5 position proceeds with retention of configuration. rsc.orgrsc.org This means that the spatial arrangement of the atoms at this chiral center is maintained during the reaction. The 5α-proton is retained, while the bond to the sulfur atom is replaced by a bond to a deuterium atom, with the original stereochemistry intact. rsc.org
Furthermore, these experiments revealed extensive incorporation of deuterium into the gem-dimethyl groups of the resulting desthio-derivative. rsc.orgrsc.org This observation led to the proposal of a β-elimination mechanism to explain these results. rsc.orgrsc.org The stereospecificity of this reaction is a key consideration for chemists designing synthetic pathways involving penicillin derivatives. rsc.org The ability to predict and control the stereochemical outcome is essential for creating molecules with desired biological or chemical properties. researchgate.netwikipedia.org
Exploration of this compound Analogues and Derivatives
This compound serves as a scaffold for the synthesis of various analogues, which are instrumental in probing biological processes.
Synthetic Approaches to Modified Monocyclic β-Lactam Structures
This compound itself is a monocyclic β-lactam from a synthetic perspective, as the thiazolidine ring has been opened. This structure is a valuable starting point for creating a variety of other monocyclic β-lactam analogues. nih.gov Monobactams, a class of antibiotics characterized by a standalone β-lactam ring, are of significant interest due to their mechanism of action, which involves interfering with bacterial cell wall synthesis. nih.govnih.gov
The synthesis of novel monocyclic β-lactams is an active area of research, driven by the need to overcome increasing bacterial resistance to existing antibiotics. nih.gov Synthetic strategies often involve modifying the substituents on the β-lactam ring to enhance biological activity or stability. nih.gov For example, different acyl groups can be attached to the nitrogen atom of the β-lactam ring to explore their effects on antibacterial properties. uodiyala.edu.iq The chemical reactivity of the β-lactam ring, which is crucial for its antibacterial action, is influenced by the geometry of the nitrogen atom and the strain of the ring. frontiersin.org In monocyclic structures, the amide bond is generally more stable compared to the fused ring systems of penicillins and cephalosporins. frontiersin.org
Significance of Analogues in Probing Reaction Mechanisms and Enzyme Specificity
Analogues of this compound are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving β-lactamases. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. mdpi.com
Although this compound lacks antibiotic activity, it can still interact with β-lactamases. Studies have shown that it undergoes slow hydrolysis by these enzymes, providing insights into enzyme-substrate interactions. By observing how structural modifications in the analogues affect their interaction with the enzyme, researchers can map the enzyme's active site and understand its specificity. worthington-biochem.comnih.gov
For example, the specificity of penicillin acylases, enzymes that can be used in the synthesis of semi-synthetic penicillins, has been studied using various N-acylated amino acid derivatives. actanaturae.ru Changes in the N-acyl group structure significantly impact the enzyme's recognition and activity. actanaturae.ru Similarly, studying how different this compound analogues bind to and are processed by β-lactamases helps to elucidate the key structural features required for substrate recognition and catalysis. This knowledge is invaluable for the rational design of new β-lactamase inhibitors and more stable β-lactam antibiotics.
| Compound | Use in Research |
| This compound | Probing β-lactamase interaction and mechanism. |
| Modified Monocyclic β-Lactams | Overcoming antibiotic resistance, studying structure-activity relationships. nih.gov |
| N-Acyl Amino Acid Analogues | Investigating enzyme specificity of penicillin acylases. actanaturae.ru |
Enzymatic Interactions and Mechanistic Studies Beyond Biosynthesis
Desthiobenzylpenicillin as a Substrate for β-Lactamases
β-Lactamases, particularly those belonging to Class A, recognize and hydrolyze the β-lactam ring of this compound, albeit at a much slower rate than traditional penicillin substrates. nih.gov This interaction confirms that the bicyclic thiazolidine (B150603) ring of penicillins is not an absolute requirement for substrate binding and catalysis by these enzymes. nih.gov
The hydrolysis of β-lactam compounds by serine β-lactamases proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.govebi.ac.ukmdpi.com The active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. ebi.ac.ukebi.ac.uk This leads to the opening of the ring and the formation of a transient acyl-enzyme complex. nih.govresearchgate.net Subsequently, a water molecule, activated by a general base in the active site, hydrolyzes the acyl-enzyme, releasing the inactivated antibiotic and regenerating the free enzyme. ebi.ac.ukebi.ac.uk
Kinetic studies have demonstrated that this compound is a substrate for various β-lactamases, including those from Bacillus cereus and Escherichia coli. scispace.com However, its hydrolysis is significantly slower than that of its bicyclic analog, benzylpenicillin. For instance, the hydrolysis rate of this compound by TEM β-lactamase is approximately 500-fold slower than that of benzylpenicillin. This slow hydrolysis rate indicates that while the enzyme can recognize and bind the monocyclic structure, the subsequent steps of the catalytic process are less efficient. nih.gov The formation of the acyl-enzyme intermediate with this compound is a key step, and its slower turnover provides a valuable model for studying the deacylation phase of the catalytic cycle. nih.gov
Table 1: Comparative Hydrolysis Rates of β-Lactam Compounds by TEM β-Lactamase
| Compound | Structural Feature | Hydrolysis Rate (min⁻¹) | Biological Activity |
|---|---|---|---|
| This compound | Lacks thioether group; monocyclic β-lactam | 0.02 | None |
| Benzylpenicillin | Contains thioether group; bicyclic penam (B1241934) structure | 10.5 | Antibiotic |
Data sourced from kinetic studies on TEM β-lactamase.
The study of this compound alongside other monocyclic β-lactams, such as nocardicin A and aztreonam (B1666516), has been instrumental in understanding the substrate specificity of β-lactamases. scispace.comcapes.gov.brnih.gov Like this compound, nocardicin A is also a substrate for β-lactamases from organisms like B. cereus and E. coli. scispace.com
Aztreonam, the only clinically used monobactam, is notably stable against hydrolysis by many common β-lactamases, but it can be broken down by extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov A β-lactamase from Pseudomonas maltophilia has demonstrated an unusually broad substrate profile, capable of hydrolyzing monocyclic β-lactams like aztreonam and this compound. nih.gov These comparative analyses highlight the diversity in β-lactamase activity and the structural features that influence their substrate recognition and hydrolytic efficiency. frontiersin.org The stability of the monobactam nucleus to metallo-β-lactamases (MBLs) further underscores the varied interactions between different β-lactam structures and enzyme classes. nih.govmsdmanuals.com
Table 2: β-Lactamase Activity Against Various Monocyclic β-Lactams
| Compound | β-Lactamase Source | Observation |
|---|---|---|
| This compound | B. cereus, E. coli W3310, S. aureus | Acts as a substrate. scispace.com |
| Nocardicin A | B. cereus, E. coli W3310, S. aureus | Acts as a substrate. scispace.com |
| Aztreonam | Pseudomonas maltophilia | Hydrolyzed by a novel broad-spectrum β-lactamase. nih.gov |
Hydrolysis Kinetics and Formation of Acyl-Enzyme Intermediates
Structural Biology of Enzymes Interacting with this compound
Understanding the three-dimensional structures of β-lactamases and how they interact with substrates like this compound is crucial for deciphering the mechanisms of resistance and for designing effective inhibitors. koreascience.krresearchgate.net
The active site of serine β-lactamases (Classes A, C, and D) is characterized by a catalytic serine residue (e.g., Ser70 in TEM β-lactamases) that is essential for the acylation step. nih.govebi.ac.uk Other key residues, such as Glu166 and Lys73 in Class A enzymes, play crucial roles as general bases in activating the serine nucleophile and the hydrolytic water molecule. nih.govmdpi.com The active site also contains an "oxyanion hole," which stabilizes the tetrahedral intermediate formed during acylation. ebi.ac.uk
In Class A β-lactamases, the active site is a groove on the enzyme surface. nih.gov The binding of a substrate like this compound involves interactions with several residues that position the β-lactam ring for nucleophilic attack by Ser70. nih.govmdpi.com The absence of the fused thiazolidine ring in this compound, compared to penicillin G, likely alters its precise positioning and the subsequent efficiency of the hydrolytic steps, contributing to its slower turnover rate. nih.gov Structural studies of β-lactamase complexes with various inhibitors and substrates have revealed conserved binding sites, such as a carboxylate-binding site that interacts with the C3/C4 carboxylate group of penicillins and cephalosporins, and a hydrophobic pocket. researchgate.net
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for studying the dynamic interactions between enzymes and their substrates at an atomic level. espublisher.comnih.govnih.gov These approaches allow researchers to model the binding of this compound to a β-lactamase active site, predict binding affinities, and simulate the entire catalytic process. mdpi.com
MD simulations can reveal the conformational changes in both the enzyme and the substrate during the binding and reaction process. mdpi.comnih.gov For instance, simulations can model the formation of the acyl-enzyme intermediate and the subsequent deacylation step, providing insights into the energy barriers and transition states involved. Such studies can help explain the slow hydrolysis of this compound by highlighting less-than-optimal interactions or steric hindrances within the active site that impede the catalytic process. nih.gov Furthermore, computational approaches like quantum mechanics/molecular mechanics (QM/MM) can be used to calculate binding free energies and elucidate the electronic rearrangements that occur during bond cleavage. espublisher.com These computational insights are crucial for the rational design of novel β-lactamase inhibitors. researchgate.netnih.govnih.gov
Table 3: Key Amino Acid Residues in Class A β-Lactamase Active Sites and Their Functions
| Residue (TEM Numbering) | Function |
|---|---|
| Ser70 | Catalytic nucleophile; forms the acyl-enzyme intermediate. nih.govebi.ac.uk |
| Glu166 | Acts as a general base, activating Ser70 and the hydrolytic water molecule. nih.govmdpi.com |
| Lys73 | Involved in activating Ser70 and in the proton transfer network. nih.govmdpi.com |
| Ser130 | Participates in the protonation of the β-lactam nitrogen during ring opening. nih.gov |
Analytical Methodologies in Research on Desthiobenzylpenicillin
Spectroscopic Techniques for Structural Characterization in Research
Spectroscopic methods are indispensable for the detailed structural elucidation of desthiobenzylpenicillin and for tracking the chemical transformations that occur during its synthesis. These techniques provide insights into the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the molecular structure of organic compounds. In the context of this compound research, NMR is crucial for both confirming the final structure and for real-time monitoring of the synthesis process. news-medical.nettifr.res.in Benchtop NMR spectrometers, which can be set up in a laboratory fume hood, allow for the online monitoring of chemical reactions, providing real-time data on the consumption of reactants and the formation of products. magritek.comazom.com
During the synthesis of this compound from benzylpenicillin, ¹H-NMR spectroscopy can be used to track the disappearance of signals corresponding to the thiazolidine (B150603) ring protons of the starting material. Concurrently, the retention of signals from the benzyl (B1604629) group protons confirms that this part of the molecule remains intact. This ability to monitor the reaction as it happens allows for the optimization of reaction conditions and the identification of any short-lived intermediates. news-medical.net
Furthermore, advanced NMR techniques, such as exchange NMR, can be employed to detect and characterize transient reaction intermediates that are in rapid equilibrium with more stable species. ru.nl This is particularly valuable in understanding complex reaction mechanisms, such as the potential formation of fleeting intermediates during the desulfurization process. The characterization of such intermediates is vital for a complete understanding of the reaction pathway and for controlling the formation of side products. ru.nlnih.gov The use of deuterated solvents is standard practice in NMR to avoid interference from the solvent in the resulting spectrum. tifr.res.in
Table 1: Key ¹H-NMR Signals in this compound Synthesis Monitoring
| Compound/Intermediate | Key Proton Signals (ppm) | Significance in Reaction Monitoring |
| Benzylpenicillin (Starting Material) | Thiazolidine ring protons | Disappearance indicates progress of desulfurization. |
| This compound (Product) | Retained benzyl group signals | Confirms the integrity of the phenylacetyl side chain. |
| Reaction Intermediates | Transient or shifted signals | Provides insight into the reaction mechanism. ru.nl |
This table is a representative illustration based on general principles of NMR monitoring in similar chemical transformations.
Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures. In the study of this compound, MS is used to confirm the identity of the final product and to identify intermediates in its synthetic pathway. uib.no
High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS, provide highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its precursors. frontiersin.org This is critical for confirming that the desulfurization reaction has occurred as intended. The analysis of complex mixtures from a reaction can be achieved by coupling MS with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). frontiersin.orgmdpi.com
MS-based metabolomics approaches can be used to analyze the entire profile of small molecules in a sample, which is a powerful strategy for identifying all the intermediates and byproducts in a reaction pathway. uib.nofrontiersin.org By comparing the metabolic profiles of samples taken at different time points during the synthesis, researchers can construct a detailed map of the chemical transformations leading to this compound. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting ions and analyzing the resulting fragment patterns, which provides detailed structural information about the parent molecule. ru.nl
Table 2: Mass Spectrometry Data for this compound
| Ionization Technique | Mass-to-Charge Ratio (m/z) | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ | Confirms the molecular weight of the protonated molecule. |
| High-Resolution MS | Precise m/z | Allows for the determination of the elemental formula. |
This table presents expected data based on the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Applications in Reaction Monitoring and Intermediate Characterization
Chromatographic Separations for Research Purposes
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures. kennesaw.edu These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. hpst.cz
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds due to its high resolution, speed, and sensitivity. asianjpr.com In the context of this compound research, reversed-phase HPLC (RP-HPLC) is commonly employed to assess the purity of the synthesized compound and to monitor the progress of the reaction. chromatographyonline.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. By developing a stability-indicating HPLC method, one can separate this compound from its starting materials, intermediates, and any degradation products. chromatographyonline.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. chromatographyonline.com
The validation of the HPLC method is crucial and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). nih.govresearchgate.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov
Table 3: Typical Parameters for RP-HPLC Analysis of Penicillin Derivatives
| Parameter | Typical Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Buffer gradient | Elutes the components from the column. researchgate.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. researchgate.net |
| Detection | UV at a specific wavelength (e.g., 220 nm) | Quantifies the amount of each component. nih.gov |
| Injection Volume | 20 µL | The amount of sample introduced into the system. researchgate.net |
This table provides a general example of HPLC conditions that could be adapted for this compound analysis based on methods for similar compounds.
Besides HPLC, other chromatographic techniques are also valuable in the research of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for the preliminary separation of compounds. tifr.res.inresearchgate.net A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a solvent chamber. The separation is based on the differential affinity of the compounds for the stationary and mobile phases. libretexts.org The resulting spots can be visualized under UV light or by using a staining agent. gerli.com TLC is particularly useful for quickly determining if a reaction has gone to completion by comparing the spot of the reaction mixture with that of the starting material. tifr.res.in
Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. oup.com For non-volatile compounds like penicillins, derivatization is often required to increase their volatility. mdpi.comoup.com For instance, they can be converted to their methyl or trimethylsilyl (B98337) (TMS) esters. oup.comkoreascience.kr GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for the identification and quantification of compounds in a mixture. mdpi.comnih.gov While less common than HPLC for penicillin analysis, GC can be a valuable tool, especially when dealing with specific volatile derivatives or impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
